4-Bromo-6-(3,4-dichlorophenyl)pyrimidine
Description
BenchChem offers high-quality 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-6-(3,4-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-2-7(12)8(13)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJRZHJDHAITSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=N2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. It plays a crucial role in the development and progression of many types of cancer.
Mode of Action
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine interacts with EGFR-TK, inhibiting its activity. This inhibition disrupts the signaling pathways regulated by EGFR-TK, leading to a decrease in cell proliferation and growth. The compound’s interaction with EGFR-TK results in significant inhibitory activities.
Biochemical Pathways
The inhibition of EGFR-TK by 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival. The disruption of these pathways leads to a decrease in cancer cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound’s interaction with these enzymes can lead to inhibition or activation, depending on the specific context of the reaction. Additionally, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine has shown potential in modulating the activity of proteins involved in inflammatory responses, making it a candidate for anti-inflammatory therapies.
Cellular Effects
The effects of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine on various cell types and cellular processes have been extensively studied. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine can modulate metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic homeostasis. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production.
Transport and Distribution
The transport and distribution of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studies have indicated that 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine can be actively transported into cells via membrane transporters, and its distribution is influenced by binding to intracellular proteins.
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways and metabolic processes.
Biological Activity
4-Bromo-6-(3,4-dichlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine can be attributed to its ability to interact with multiple biological pathways. Pyrimidine derivatives are known to exhibit a wide range of activities due to their ability to bind with high affinity to various receptors and enzymes.
- Anticancer Activity : Pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds similar to 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division .
- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. In vitro studies have reported IC50 values for COX-2 inhibition as low as 0.04 μmol for certain derivatives .
- Antimicrobial Activity : Compounds within this chemical class have shown promising antimicrobial properties against various pathogens. For example, derivatives have exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Biological Activities
Anticancer Studies
In a study focusing on the anticancer properties of pyrimidine derivatives, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine analogs were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated that these compounds could effectively arrest the cell cycle at the G2/M phase, leading to significant reductions in cell viability across various cancer types .
Anti-inflammatory Research
A series of experiments were conducted to assess the anti-inflammatory potential of pyrimidine derivatives, including 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine. The compounds were tested using carrageenan-induced paw edema models in rats, where they demonstrated significant reductions in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
Antimicrobial Evaluation
The antimicrobial efficacy of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine was tested against several bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations .
Scientific Research Applications
Biological Activities
The biological activities of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine have been investigated in several studies. Notable applications include:
- Antiviral Properties : Pyrimidine derivatives have shown promise in treating viral infections. For instance, compounds similar to 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine have been reported to induce interferon production, which is crucial for antiviral defense mechanisms .
- Anti-inflammatory Effects : Research has indicated that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs, suggesting their potential as therapeutic agents .
- Anticancer Activity : The compound's ability to interact with various biological targets positions it as a candidate for anticancer drug development. Studies have highlighted the structure-activity relationships (SARs) of pyrimidine derivatives that contribute to their cytotoxic effects against cancer cells .
Applications in Medicinal Chemistry
In medicinal chemistry, 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine serves as a valuable building block for synthesizing novel pharmaceuticals. Its derivatives are explored for their potential therapeutic applications in treating diseases such as cancer and viral infections. The following table summarizes some key applications:
Case Studies
- Antiviral Efficacy : A study demonstrated that pyrimidine derivatives could enhance interferon production, thereby improving antiviral responses in infected cells. This highlights the potential of 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine in developing antiviral therapies .
- Anti-inflammatory Activity : In vitro assays showed that certain pyrimidine derivatives significantly inhibited COX-2 activity, with IC50 values comparable to established drugs like celecoxib. This suggests that 4-Bromo-6-(3,4-dichlorophenyl)pyrimidine could lead to new anti-inflammatory agents .
- Cancer Research : Research on structure-activity relationships revealed that modifications on the pyrimidine ring could enhance anticancer properties, making this compound a promising candidate for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
